molecular formula C21H24N4O5S B3007240 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2319892-04-9

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B3007240
CAS RN: 2319892-04-9
M. Wt: 444.51
InChI Key: DIOJMUWXTWXOTO-UHFFFAOYSA-N
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Description

The compound of interest, 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one, is a complex molecule that appears to be related to a class of compounds with significant biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the oxazole moiety, are common in medicinal chemistry due to their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds with piperidine groups has been reported in the literature. For instance, a novel series of oxazolidinones with various piperidine substituents were synthesized and evaluated for their antibacterial activity against resistant strains of bacteria . Another study reported the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which involved multiple steps including the conversion of organic acids to esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a piperidine moiety and a sulfonyl group in its structure.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine rings and sulfonyl groups has been elucidated using modern spectroscopic techniques . These techniques would likely be applicable in analyzing the molecular structure of the compound of interest, allowing for the determination of its conformation and the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The reactivity of the piperidine ring and the sulfonyl group in related compounds has been explored in the context of their biological activity. For example, the antibacterial activity of piperidine-substituted oxazolidinones suggests that these compounds can interact with bacterial enzymes or receptors . Additionally, the synthesized oxadiazole derivatives were screened for enzyme inhibition, indicating that the functional groups in these compounds are capable of participating in biochemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structural features have been studied to some extent. For example, the determination of a cyclopropylmethyl piperidine derivative in human plasma and urine by gas-liquid chromatography (GLC) suggests that these compounds have specific physicochemical characteristics that allow for their detection and quantification in biological matrices . These properties, such as solubility, stability, and volatility, are crucial for the pharmacokinetic profiling of the compound.

Scientific Research Applications

Highly Potent Fluorescence-Tagged Nonimidazole Histamine H3 Receptor Ligands

Different piperidine derivatives, potentially related to the specified chemical structure, have been synthesized and tagged with various fluorescent moieties to create novel histamine H3 receptor ligands. These compounds exhibit good to excellent affinities for the histamine H3 receptor, with Ki values ranging significantly. The in vivo screening of selected derivatives showed antagonist potencies, indicating their potential use in identifying and understanding the histamine H3 receptor's binding site (M. Amon et al., 2007).

Synthesis and Analytical Applications of Fluorine Substituted Derivatives

This research outlines the synthesis and analytical applications of fluorine-substituted spiroidalthiazolidin-4-one derivatives of sulfa drugs, revealing a method for the production of compounds with significant in vitro antimicrobial activities. The study demonstrates the compounds' potential for removal and/or separation of bismuth(III) from water, highlighting their utility in environmental and pharmaceutical applications (M. Makki et al., 2016).

Antibacterial Evaluation of Piperidine-Sulfonyl Derivatives

This work introduces new derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. The compounds were synthesized through a multi-step process, starting from various carboxylic acids. Structural elucidation was achieved via spectral data, and the compounds were screened for antibacterial properties, showing valuable results. This research contributes to the development of new antibacterial agents with potential applications in treating infections (Aziz‐ur‐Rehman et al., 2017).

Searching for Cyclin-Dependent Kinase Inhibitors

This study discusses the synthesis of beta-piperidinoethylsulfides and their oxidation to create compounds with N-oxide and sulfone functions. These compounds undergo a Cope-type elimination to yield vinylsulfone, which acts as inhibitors of cyclin-dependent kinase CDK2. The methodology developed offers potential applications in medicinal chemistry for creating inhibitors with significant therapeutic implications (R. Griffin et al., 2006).

Synthesis and Crystal Structure of Bioactive Heterocycle

The synthesis and crystal structure determination of a novel compound, highlighting its biological importance due to its relation to anti-HIV drug Nevirapine, are described. This research provides insights into the structural characterization of molecules with potential bioactivity, facilitating further biological and molecular modeling studies (N. R. Thimmegowda et al., 2009).

properties

IUPAC Name

5-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-24-18-10-16(4-5-19(18)30-21(24)26)31(27,28)25-8-6-14(7-9-25)12-29-20-11-17(15-2-3-15)22-13-23-20/h4-5,10-11,13-15H,2-3,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOJMUWXTWXOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one

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